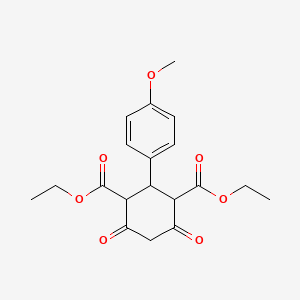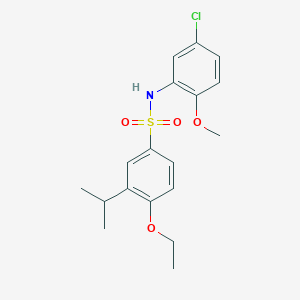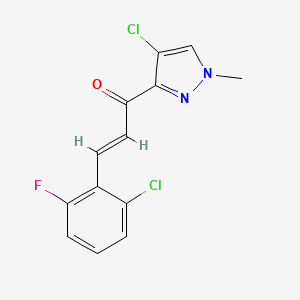
diethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1,3-dicarboxylate, also known as DMDHEU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMDHEU is a highly reactive crosslinking agent that is widely used in the textile industry for the permanent crease-resistant finishing of cotton fabrics. However, DMDHEU has also been found to exhibit promising properties in the fields of biomedical research, materials science, and nanotechnology. In
科学的研究の応用
Diethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1,3-dicarboxylate has been found to exhibit promising properties in the fields of biomedical research, materials science, and nanotechnology. In biomedical research, this compound has been used as a crosslinking agent for the stabilization of collagen-based tissues such as cartilage, tendons, and ligaments. This compound has also been used for the preparation of hydrogels for drug delivery applications.
In materials science, this compound has been used for the crosslinking of cellulose fibers to improve their mechanical properties. This compound has also been used for the preparation of nanocomposites by crosslinking nanoparticles with polymeric matrices.
In nanotechnology, this compound has been used for the functionalization of carbon nanotubes and graphene oxide to improve their dispersion in aqueous media. This compound has also been used for the preparation of nanocapsules for drug delivery applications.
作用機序
Diethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1,3-dicarboxylate is a highly reactive crosslinking agent that reacts with the functional groups present in the substrate to form covalent bonds. The mechanism of action of this compound involves the formation of an intermediate urea derivative, which then reacts with the substrate to form a covalent bond. The crosslinking reaction is shown below:
Biochemical and Physiological Effects:
This compound has been found to be non-toxic and non-carcinogenic in animal studies. However, this compound can cause skin irritation and sensitization in humans. Therefore, proper safety precautions should be taken when handling this compound.
実験室実験の利点と制限
Diethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1,3-dicarboxylate has several advantages as a crosslinking agent in lab experiments. This compound is highly reactive and can crosslink a wide range of substrates. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations as well. This compound can be difficult to handle due to its high reactivity and toxicity. This compound can also cause unwanted side reactions if not used properly.
将来の方向性
There are several future directions for the use of diethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1,3-dicarboxylate in various fields. In biomedical research, this compound can be used for the preparation of tissue-engineered constructs for regenerative medicine applications. In materials science, this compound can be used for the preparation of high-performance fibers and composites. In nanotechnology, this compound can be used for the preparation of functionalized nanoparticles for various applications.
In conclusion, this compound is a highly reactive crosslinking agent that has potential applications in various fields. The synthesis method of this compound involves the reaction of diethyl oxalate with 4-methoxyphenylacetic acid to form diethyl 2-(4-methoxyphenyl)malonate, which is then reacted with phosgene to form this compound. This compound has been found to exhibit promising properties in the fields of biomedical research, materials science, and nanotechnology. This compound is a non-toxic and non-carcinogenic compound, but proper safety precautions should be taken when handling it. There are several future directions for the use of this compound in various fields, including regenerative medicine, high-performance materials, and functionalized nanoparticles.
合成法
The synthesis of diethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1,3-dicarboxylate involves the reaction of diethyl oxalate with 4-methoxyphenylacetic acid to form diethyl 2-(4-methoxyphenyl)malonate. This intermediate is then reacted with phosgene to form this compound. The reaction scheme is shown below:
特性
IUPAC Name |
diethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O7/c1-4-25-18(22)16-13(20)10-14(21)17(19(23)26-5-2)15(16)11-6-8-12(24-3)9-7-11/h6-9,15-17H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIWTQBEHDDZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C(C(=O)CC1=O)C(=O)OCC)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-ethyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5289234.png)
![N-cyclopropyl-1-[(3-methoxyphenoxy)acetyl]-2-piperazinecarboxamide](/img/structure/B5289254.png)

![5-imino-6-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5289271.png)
![N-methyl-4-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylsulfonyl]-2-thiophenecarboxamide](/img/structure/B5289276.png)

![2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)-3-methyl-1-butanol](/img/structure/B5289288.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1-methyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B5289291.png)
![6-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}quinoline](/img/structure/B5289294.png)
![N-butyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5289302.png)
![3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(3-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5289313.png)
![3-(allylthio)-6-(4-ethoxy-3-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5289330.png)
![4-(4-methyl-1H-pyrazol-1-yl)-1-[(pyridin-3-yloxy)acetyl]piperidine-4-carboxylic acid](/img/structure/B5289331.png)
![7-(2,5-dimethylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5289335.png)
